Sodium tetrafluoroborate chemical properties and structure
Sodium tetrafluoroborate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and structural characteristics of sodium tetrafluoroborate (B81430) (NaBF₄). The information is presented to support research, scientific analysis, and drug development applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its chemical structure and behavior.
Chemical Properties and Structure
Sodium tetrafluoroborate is an inorganic salt with the chemical formula NaBF₄. It presents as a white, crystalline, odorless solid.[1] This compound is known for its high solubility in water and hygroscopic nature, readily absorbing moisture from the air.[1][2]
Structure
Sodium tetrafluoroborate consists of a sodium cation (Na⁺) and a tetrafluoroborate anion (BF₄⁻). The tetrafluoroborate anion possesses a tetrahedral geometry with a central boron atom covalently bonded to four fluorine atoms. The bonding within the crystal lattice is ionic, between the sodium cations and the tetrafluoroborate anions.
The crystal structure of sodium tetrafluoroborate is orthorhombic, belonging to the space group Cmcm.[3]
Physicochemical Properties
A summary of the key physicochemical properties of sodium tetrafluoroborate is provided in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | NaBF₄ | [4] |
| Molar Mass | 109.79 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 384 °C (decomposes) | [1][4] |
| Density | 2.47 g/cm³ | [4] |
| Solubility in Water | 108 g/100 mL at 26.5 °C | [5] |
Solubility Data
The solubility of sodium tetrafluoroborate in water at a specific temperature is detailed below.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | References |
| Water | 26.5 | 108 | [5] |
Reactivity and Decomposition
Sodium tetrafluoroborate is a stable compound under normal conditions. However, it undergoes decomposition upon heating to its melting point. The thermal decomposition reaction yields sodium fluoride (B91410) (NaF) and boron trifluoride (BF₃), as illustrated in the following equation:
NaBF₄(s) → NaF(s) + BF₃(g)[4]
The decomposition is significant at temperatures above 384 °C.[1][4] In aqueous solutions, the tetrafluoroborate anion can undergo hydrolysis, particularly when heated.[5]
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and characterization of sodium tetrafluoroborate are provided below.
Synthesis of Sodium Tetrafluoroborate
Method 1: From Boric Acid and Hydrofluoric Acid
This method involves the reaction of boric acid with hydrofluoric acid, followed by neutralization with sodium carbonate.
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Materials: Boric acid (H₃BO₃), 40% Hydrofluoric acid (HF), Sodium Carbonate (Na₂CO₃), Platinum dish.
-
Procedure:
-
In a platinum dish, with cooling, add 6.2 g of boric acid to 25 g of 40% hydrofluoric acid.[6]
-
Allow the mixture to stand for six hours at room temperature.[6]
-
Cool the mixture with ice and add 5.3 g of dry sodium carbonate.[6]
-
Evaporate the resulting solution until crystallization begins.[6]
-
The salt can be recrystallized from water to obtain large single crystals.[6]
-
Dry the final product under vacuum.[6]
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Method 2: From Boric Acid, Sodium Fluoride, and Hydrochloric Acid
This procedure utilizes boric acid, sodium fluoride, and concentrated hydrochloric acid.
-
Materials: Boric acid (340 g, 5.5 mol), Sodium Fluoride (NaF, 950 g, 22.6 mol), Concentrated Hydrochloric Acid (HCl, 1400 mL, 16.5 mol).
-
Procedure:
Determination of Aqueous Solution Density
This protocol describes the determination of the density of sodium tetrafluoroborate solutions using an oscillating U-tube density meter.
-
Sample Preparation:
-
Purify commercial sodium tetrafluoroborate (98%) by recrystallization from hot water. Dissolve 125.8 g of NaBF₄ in 60 mL of hot Millipore water.[3]
-
Cool the solution and separate the precipitated crystals by suction filtration.[3]
-
Physically separate the white NaBF₄ crystals and dry them in an oven at 120 °C to a constant weight. Store in a desiccator.[3]
-
Prepare solutions by weighing the dried crystals and adding degassed Millipore water by weight. Use an analytical balance with 0.1 mg sensitivity and correct for air buoyancy.[3]
-
-
Instrumentation: Anton Parr DMA 4500 oscillating U-tube density meter.
-
Procedure:
-
Calibrate the density meter with boiled (degassed) Millipore water (density at 20°C, 0.998204 g/mL) after each series of measurements.[3]
-
Determine the densities of the prepared NaBF₄ solutions at 20.0 °C.[3]
-
Validate the density meter measurements by determining the densities of select solutions using a 10 mL Gay-Lussac specific gravity bottle and by measuring the mass of solution delivered from a 1 mL pipet, with the volumes of the glassware calibrated with water.[3]
-
Crystal Structure Determination by Single-Crystal X-ray Diffraction
While a specific detailed experimental protocol for sodium tetrafluoroborate was not found in the provided search results, a general procedure for single-crystal X-ray diffraction is outlined below, based on common laboratory practices.
-
Crystal Selection: A suitable single crystal of sodium tetrafluoroborate, grown from an aqueous solution, with dimensions of approximately 0.1-0.3 mm in all directions, would be selected under a microscope.
-
Data Collection:
-
The crystal would be mounted on a goniometer head.
-
X-ray diffraction data would be collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
The data collection is typically performed at a controlled temperature, often low temperature (e.g., 100 K or 123 K), to minimize thermal vibrations.[7]
-
A series of diffraction images would be collected over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
The collected data would be processed to determine the unit cell parameters and space group.
-
The crystal structure would be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms, if present, would be placed in calculated positions and refined using a riding model.
-
Thermal Analysis by DSC and TGA
A specific, detailed experimental protocol for the thermal analysis of sodium tetrafluoroborate was not found in the search results. A general procedure for conducting DSC and TGA is provided below.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) or separate TGA and DSC instruments would be used.
-
Sample Preparation: A small amount of the crystalline sodium tetrafluoroborate sample (typically 2-10 mg) would be weighed into an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Thermogravimetric Analysis (TGA):
-
The sample would be heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature above the decomposition point (e.g., 500 °C).
-
The mass of the sample is recorded as a function of temperature to determine the decomposition temperature and mass loss.
-
-
Differential Scanning Calorimetry (DSC):
-
The sample and a reference (an empty crucible) are heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow to the sample and reference is measured as a function of temperature to identify thermal events such as melting and decomposition, and to determine their corresponding temperatures and enthalpies. For arenediazonium tetrafluoroborates, a heating rate of 5 °C/min was used.[8]
-
Visualizations
The following diagrams illustrate the structure and decomposition pathway of sodium tetrafluoroborate.
Caption: Ionic structure of sodium tetrafluoroborate.
Caption: Thermal decomposition pathway of sodium tetrafluoroborate.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. oiccpress.com [oiccpress.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. sid.ir [sid.ir]
- 7. Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
